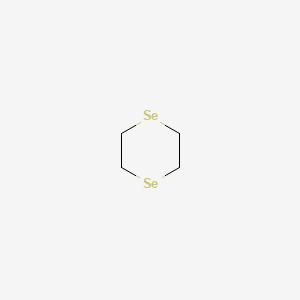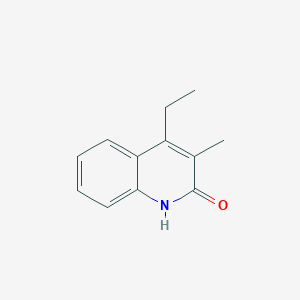
4-ethyl-3-methyl-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-3-methyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolin-2-one family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinoline ring system with an ethyl group at the 4-position and a methyl group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-methyl-1H-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired quinolin-2-one derivative . Another method involves the use of quinoline N-oxides as starting materials, which can be converted to quinolin-2-ones through photocatalytic reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
4-ethyl-3-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.
Reduction: Reduction reactions can convert quinolin-2-ones to their corresponding dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolin-2-ones, dihydroquinolines, and quinolin-2,4-diones .
科学的研究の応用
4-ethyl-3-methyl-1H-quinolin-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-ethyl-3-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
4-hydroxyquinolin-2-one: Known for its antimicrobial properties.
3-methylquinolin-2-one: Exhibits similar biological activities but with different potency.
4-ethylquinolin-2-one: Shares structural similarities but differs in its substitution pattern.
Uniqueness
4-ethyl-3-methyl-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
5659-21-2 |
|---|---|
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC名 |
4-ethyl-3-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO/c1-3-9-8(2)12(14)13-11-7-5-4-6-10(9)11/h4-7H,3H2,1-2H3,(H,13,14) |
InChIキー |
DPQWYGQESFSVBM-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=O)NC2=CC=CC=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


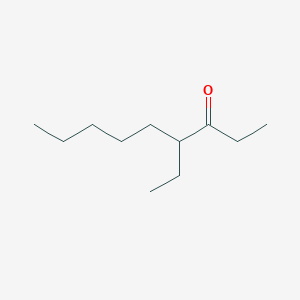

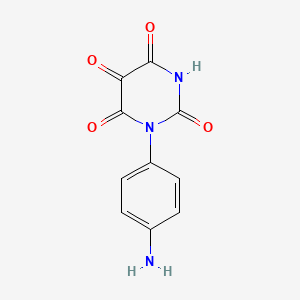
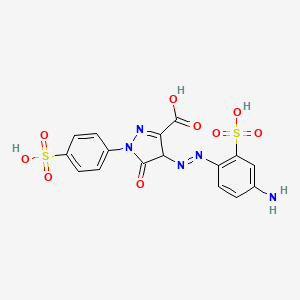
![2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14740342.png)
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)
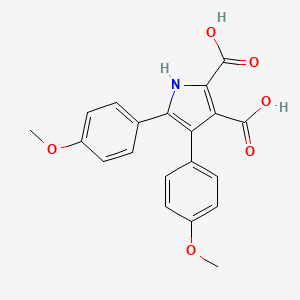
![Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride](/img/structure/B14740362.png)

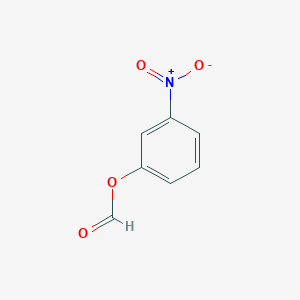
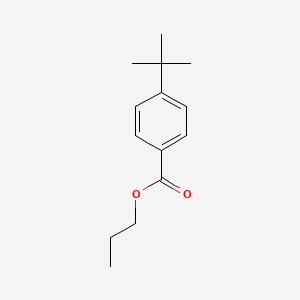
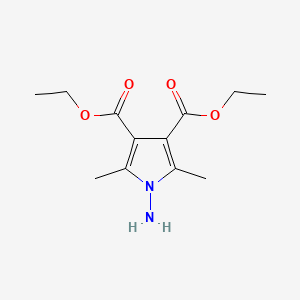
![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)
